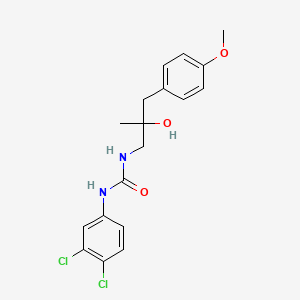

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Beschreibung

Foundations of Urea Chemistry

The 1828 Wöhler synthesis marked a paradigm shift by demonstrating urea’s formation from inorganic ammonium cyanate, bridging organic and inorganic chemistry. This breakthrough laid the groundwork for systematic exploration of urea derivatives. Early 20th-century researchers recognized urea’s hydrogen-bonding capacity, leading to derivatives like phenylurea (1848) and alkylureas (1890s) for studying molecular interactions.

Post-1950s saw targeted development of bioactive urea compounds:

Evolution of Halogenated Urea Derivatives

The 1960s–1980s witnessed strategic halogen incorporation to enhance bioactivity:

Chlorine’s electron-withdrawing effects proved particularly valuable for:

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3/c1-18(24,10-12-3-6-14(25-2)7-4-12)11-21-17(23)22-13-5-8-15(19)16(20)9-13/h3-9,24H,10-11H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJZVUPMQVFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to other di-substituted ureas with aryl or alkyl substituents. Key structural variations influence solubility, stability, and biological activity. Below is a comparative analysis based on the evidence:

Key Observations

Substituent Effects on Bioactivity: Diuron’s simple dimethyl substitution confers high lipophilicity, favoring membrane penetration and herbicidal activity .

Synthetic Yields and Stability: Compound 6g (81.9% yield) and analogs in highlight the feasibility of synthesizing dichlorophenyl ureas with electron-withdrawing groups (e.g., cyano) .

Biological Mechanisms :

- Di-substituted ureas like BTdCPU and NCPdCPU exhibit growth inhibition, possibly through kinase or receptor modulation . The target compound’s hydroxy and methoxy groups might enable unique protein interactions compared to halogenated analogs.

Environmental and Toxicological Profiles :

- Ureas such as Diuron and Chlortoluron () are regulated due to environmental persistence . The target compound’s polar substituents might reduce bioaccumulation risks.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound notable for its complex structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20Cl2N2O3, with a molecular weight of 383.27 g/mol. The compound features a urea linkage that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The presence of functional groups allows for potential inhibition or modulation of these targets, affecting processes like signal transduction and gene expression regulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that diaryl urea derivatives demonstrate promising results against lung (A549) and colorectal (HCT-116) cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar urea derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar capabilities. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiproliferative Activity : A study on diaryl urea derivatives found that certain compounds exhibited IC50 values as low as 2.39 μM against A549 cells, indicating strong anticancer potential .

- Genotoxicity Studies : Investigations into the genotoxic effects of chloroethylnitrosoureas revealed that structural modifications can significantly impact their mutagenicity and carcinogenicity profiles. This highlights the importance of structural characteristics in determining biological activity .

- Molecular Docking Studies : Computational studies have shown that the urea structure can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Kinase inhibition |

| Other Diaryl Ureas | Varies | Varies | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.